1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrazolo-pyrimidine ring system, which is known for its diverse biological activities. The presence of an amino group at the 4-position of the phenyl ring further enhances its reactivity and potential for various applications.
Mechanism of Action
Target of Action
The compound 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of certain key proteins involved in cellular processes. Specifically, it has been associated with the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the Insulin-like Growth Factor 1 Receptor (IGF1R) and Src pathways . These targets play crucial roles in cell cycle regulation and cancer progression, making them attractive targets for therapeutic intervention.
Mode of Action
Upon interaction with its targets, this compound inhibits the activation of CDK2 and IGF1R/Src pathways . This inhibition disrupts the normal functioning of these proteins, leading to alterations in cell cycle progression and potentially inducing apoptosis .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting CDK2, it impacts the cell cycle regulation pathway . The inhibition of IGF1R/Src pathways can disrupt various downstream effects, including cell proliferation and survival .
Pharmacokinetics
Its impact on bioavailability is suggested by its significant inhibitory activity against its targets .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell viability in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of non-small cell lung cancer (NSCLC) xenograft tumors .
Biochemical Analysis
Biochemical Properties
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves hydrogen bonding with the active site residues, leading to the inhibition of CDK2 activity and subsequent cell cycle arrest .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells . The mechanism involves the disruption of cell signaling pathways, particularly those related to cell proliferation and survival. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. Furthermore, this compound has been shown to modulate the activity of other kinases and signaling molecules, contributing to its broad-spectrum biological activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic processes influence the compound’s pharmacokinetics and overall therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and accumulates in the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern of this compound is influenced by factors such as cell type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound predominantly localizes to the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments . This localization is essential for its ability to modulate cell signaling pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then subjected to cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Properties
IUPAC Name |
1-(4-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYCBLJCBAEQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C3=C(C=N2)C(=O)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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